In-depth Technical Guide: (Trichloromethyl)selanyl Chloride (CCl₃SeCl)
In-depth Technical Guide: (Trichloromethyl)selanyl Chloride (CCl₃SeCl)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "(Trichloromethyl)selanyl," more formally known as Trichloromethaneselenenyl chloride (CCl₃SeCl), is a highly reactive and sparsely documented chemical. This guide compiles the limited available information and provides context based on related compounds. Extreme caution should be exercised when handling this or any related substance. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Core Properties
Due to the limited specific experimental data available for Trichloromethaneselenenyl chloride, a comprehensive table of its fundamental properties cannot be provided. However, based on its chemical structure and the properties of analogous compounds like Trichloromethanesulfonyl chloride, the following can be inferred:
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Molecular Formula: CCl₃SeCl
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Molecular Weight: 252.32 g/mol
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Physical State: Likely a volatile and corrosive liquid or low-melting solid at room temperature.
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Reactivity: Expected to be highly reactive, particularly towards moisture and nucleophiles, due to the presence of the reactive Se-Cl bond and the electron-withdrawing trichloromethyl group.
A comparative table with a structurally related and better-characterized compound, Trichloromethanesulfonyl chloride, is provided below to offer some context.[1][2]
| Property | (Trichloromethyl)selanyl Chloride (CCl₃SeCl) | Trichloromethanesulfonyl Chloride (CCl₄O₂S)[1][2] |
| CAS Number | Not found | 2547-61-7 |
| Molecular Formula | CCl₃SeCl | CCl₄O₂S |
| Molecular Weight | 252.32 g/mol | 217.89 g/mol |
| Melting Point | Data not available | 137-140 °C |
| Boiling Point | Data not available | 181.7 °C at 760 mmHg |
| Density | Data not available | 1.951 g/cm³ |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Trichloromethaneselenenyl chloride has been found in the public domain. The following represents predicted spectral characteristics based on its structure and data from analogous compounds.
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¹³C NMR: A single resonance is expected for the trichloromethyl carbon, likely in a region significantly downfield due to the high degree of halogenation.
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⁷⁷Se NMR: Selenium-77 is an NMR-active nucleus, and a signal would be expected. The chemical shift would be highly dependent on the purity and solvent, given the reactivity of the Se-Cl bond.
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IR Spectroscopy: Characteristic absorption bands would be expected for the C-Cl and Se-Cl stretching vibrations. Based on related compounds, the C-Cl stretches would likely appear in the 800-600 cm⁻¹ region.[3]
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for chlorine and selenium. Fragmentation would likely involve the loss of chlorine and the trichloromethyl radical.
Synthesis and Reactivity
Synthesis
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From Carbon Diselenide: The chlorination of carbon diselenide (CSe₂) is a reported method for producing Trichloromethaneselenenyl chloride. This reaction is expected to be vigorous and require careful control of chlorinating agent stoichiometry and reaction conditions to avoid over-chlorination.
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From Trichloromethaneselenonic Acid: Another proposed synthesis involves the reduction and chlorination of trichloromethaneselenonic acid (CCl₃SeO₃H).
A generalized workflow for a potential synthesis from carbon diselenide is depicted below.
Reactivity
Trichloromethaneselenenyl chloride is expected to be a potent electrophile. The selenium atom is rendered electron-deficient by the three chlorine atoms on the adjacent carbon and the chlorine atom directly attached to it.
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Reaction with Nucleophiles: It is predicted to react readily with a wide range of nucleophiles, such as water, alcohols, amines, and thiols. These reactions would likely proceed via a nucleophilic substitution mechanism at the selenium atom, with the chloride ion acting as the leaving group.
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Reaction with Antimony Pentachloride: One of the few documented reactions is its interaction with antimony pentachloride (SbCl₅), a strong Lewis acid. This reaction is reported to form a tetrachloroselenonium salt, [CCl₃SeCl₂]⁺[SbCl₆]⁻, indicating the Lewis basicity of the selenium atom in CCl₃SeCl.
Experimental Protocols
Given the absence of specific published protocols for Trichloromethaneselenenyl chloride, the following section provides general guidance for handling highly reactive selenyl chlorides, based on safety data for analogous compounds.[4][5][6][7][8]
Handling and Safety Precautions
Extreme caution is advised.
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
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Skin Protection: A chemical-resistant laboratory coat, apron, and long-sleeved clothing should be worn. Gloves must be chemical-resistant (e.g., butyl rubber or Viton) and inspected before each use.
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Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. In case of potential exposure above the occupational exposure limit, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.
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Engineering Controls:
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Work must be conducted in a well-ventilated laboratory, inside a chemical fume hood with a tested and certified face velocity.
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An emergency eyewash station and safety shower must be immediately accessible.
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Handling Procedures:
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Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.
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Avoid contact with skin, eyes, and clothing.
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Do not breathe vapors or mists.
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Use only non-sparking tools.
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Keep away from heat, sparks, and open flames.
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Containers should be kept tightly closed when not in use.
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Storage:
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Store in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as water, bases, and oxidizing agents.
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The storage container should be made of a material resistant to corrosive chemicals.
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Spill and Waste Disposal:
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In case of a spill, evacuate the area immediately.
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Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.
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Do not use combustible materials, such as sawdust, for absorption.
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Dispose of waste in accordance with all local, state, and federal regulations.
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Biological Activity
There is no specific information available regarding the biological activity or signaling pathways of Trichloromethaneselenenyl chloride. However, the broader class of organoselenium compounds is known to exhibit a wide range of biological effects.
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Toxicity: Many organoselenium compounds are toxic, and their toxicity is often related to their ability to interact with thiols in proteins and other biological molecules.[9] The high reactivity of the Se-Cl bond in the title compound suggests it would readily react with biological nucleophiles, potentially leading to significant cytotoxicity.
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Antioxidant and Pro-oxidant Properties: Some organoselenium compounds can exhibit antioxidant properties by mimicking the activity of glutathione peroxidase.[10][11][12] Conversely, at higher concentrations or with certain structures, they can act as pro-oxidants.
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Pharmacological Potential: Various organoselenium compounds have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[10][12][13]
Due to the presence of the highly reactive trichloromethyl and selenyl chloride moieties, it is plausible that CCl₃SeCl would exhibit significant and likely non-specific biological activity, primarily driven by its electrophilicity. Any investigation into its biological effects would require extreme caution and specialized handling protocols.
Conclusion
Trichloromethaneselenenyl chloride is a chemical compound for which there is a significant lack of publicly available experimental data. Its predicted high reactivity suggests it should be handled with extreme caution. This guide serves as a summary of the inferred properties and necessary precautions based on the limited information and the chemistry of related compounds. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. Researchers intending to work with this compound should prioritize safety and conduct thorough risk assessments before commencing any experimental work.
References
- 1. Trichloromethanesulfonyl chloride | CAS#:2547-61-7 | Chemsrc [chemsrc.com]
- 2. 2547-61-7 CAS MSDS (Trichloromethanesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. infrared spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,1-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Safety Guideline [chemtrack.org]
- 9. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. [PDF] Biological importance of organoselenium compounds | Semantic Scholar [semanticscholar.org]
